![molecular formula C21H25F2N3O B2425172 3,4-difluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 898448-80-1](/img/structure/B2425172.png)
3,4-difluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
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Overview
Description
3,4-difluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, including the introduction of the difluoro groups, the formation of the piperazine ring, and the coupling of the benzamide moiety. Common reagents used in these reactions include fluorinating agents, piperazine derivatives, and benzoyl chlorides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of the difluoro groups or reduction of the benzamide moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the difluoro positions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction could produce de-fluorinated derivatives
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological assays to study receptor interactions or enzyme activities.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, including receptors, enzymes, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-difluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide include other benzamide derivatives with different substituents on the benzene ring or variations in the piperazine moiety. Examples include:
- 3,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide
- 3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of difluoro groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N3O/c1-15-3-5-16(6-4-15)20(26-11-9-25(2)10-12-26)14-24-21(27)17-7-8-18(22)19(23)13-17/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEXVTCVMAUBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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